molecular formula C10H14F3NO4 B2775913 Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2567497-71-4

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2775913
CAS No.: 2567497-71-4
M. Wt: 269.22
InChI Key: QHPMIENLAHQVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system, and the presence of trifluoroacetic acid, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid typically involves the reaction of ethyl 5-azaspiro[2.3]hexane-2-carboxylate with trifluoroacetic acid. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-azaspiro[2.3]hexane-1-carboxylate
  • Ethyl 5-azaspiro[2.3]hexane-3-carboxylate

Uniqueness

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid is unique due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-2-11-7(10)6-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPMIENLAHQVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567497-71-4
Record name ethyl 5-azaspiro[2.3]hexane-1-carboxylate; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.